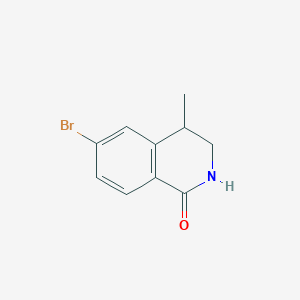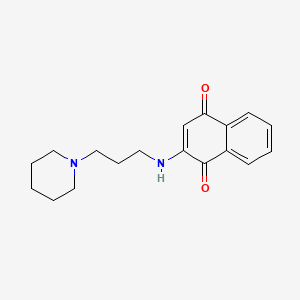
Potassium;2-(carboxymethylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;2-(carboxymethylamino)benzoate is a chemical compound that belongs to the class of benzoates. It is characterized by the presence of a potassium ion and a benzoate moiety with a carboxymethylamino group attached to the benzene ring. This compound is known for its various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium;2-(carboxymethylamino)benzoate can be synthesized through the reaction of 2-(carboxymethylamino)benzoic acid with potassium hydroxide. The reaction typically involves dissolving 2-(carboxymethylamino)benzoic acid in water, followed by the addition of potassium hydroxide. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Potassium;2-(carboxymethylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the carboxymethylamino group to other functional groups.
Substitution: The benzene ring in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Reduced forms of the carboxymethylamino group.
Substitution: Substituted benzoate compounds with various functional groups.
Aplicaciones Científicas De Investigación
Potassium;2-(carboxymethylamino)benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other benzoate derivatives.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Employed in the production of various industrial chemicals and as a preservative in certain products.
Mecanismo De Acción
The mechanism of action of Potassium;2-(carboxymethylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Potassium benzoate: A similar compound with a potassium ion and a benzoate moiety but without the carboxymethylamino group.
Sodium benzoate: Another benzoate derivative with a sodium ion instead of potassium.
Calcium benzoate: A benzoate compound with a calcium ion.
Uniqueness
Potassium;2-(carboxymethylamino)benzoate is unique due to the presence of the carboxymethylamino group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions and reactions that are not possible with other benzoate derivatives.
Propiedades
Fórmula molecular |
C9H8KNO4 |
|---|---|
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
potassium;2-(carboxymethylamino)benzoate |
InChI |
InChI=1S/C9H9NO4.K/c11-8(12)5-10-7-4-2-1-3-6(7)9(13)14;/h1-4,10H,5H2,(H,11,12)(H,13,14);/q;+1/p-1 |
Clave InChI |
GJYVLQVTUHSBAT-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)[O-])NCC(=O)O.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5Z)-benzyl 7-[(1R,2R,3R)-3-benzyloxy-2-[(E)-4,4-difluoro-3-oxooct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B13969591.png)




![4-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B13969622.png)






